Methyl diphenylphosphinate
Overview
Description
Methyl diphenylphosphinate is an organophosphine compound . It is often used as a ligand in metal phosphine complexes . It also acts as a catalyst for various reactions .
Synthesis Analysis
Methyl diphenylphosphinate can be synthesized by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent . The hydrolysis of phosphinates and phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Molecular Structure Analysis
The molecular formula of Methyl diphenylphosphinate is C13H13O2P . It is a colorless, viscous liquid .Chemical Reactions Analysis
Methyl diphenylphosphinate is involved in various chemical reactions. For example, it is used as a catalyst for hydroformylative desymmetrization of bisalkenyl carbinols and bishomoallylic carbinols .Physical And Chemical Properties Analysis
Methyl diphenylphosphinate has a molecular weight of 232.21 g/mol . It has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Electrolyte Additives for High Voltage Cells
Methyl diphenylphosphinate, in the form of diphenyl carbonate, has been explored as an electrolyte additive for high voltage lithium nickel manganese cobalt oxide/graphite pouch cells. The addition of diphenyl carbonate was found to improve coulombic efficiency, reduce charge end-point capacity slippage rate, decrease the self-discharge rate during storage, and enhance capacity retention during long-term cycling. Diphenyl carbonate proved to be a highly beneficial additive, significantly improving the performance of these high voltage cells (Qiu et al., 2016).
Catalysis and Ligand Efficiency
Methyl diphenylphosphinate-related compounds, such as 3-Diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate, have demonstrated efficiency as ligands for Rh catalysts. These compounds were effective in achieving cross-coupling between arylzinc compounds with electron-withdrawing groups and alkyl electrophiles, showcasing the specificity of Rh catalysis and the potential of these ligands in chemical reactions (Ejiri et al., 2010).
Activation of Palladium and Silicon in Catalysis
Diphenylphosphinophenolate, another compound related to methyl diphenylphosphinate, was found to be an effective ligand for the palladium-catalyzed silylation of aryl halides, activating both palladium and silicon of a disilane. This capability to activate both elements simultaneously makes it a promising agent in the field of catalysis (Shirakawa et al., 2000).
Recovery of Strategic Metals
Research has also delved into the use of derivatives of methyl diphenylphosphinate, such as monoand di-substituted bisphosphonates and monoand disubstituted diethyl ((diphenylphosphoryl)methyl)phosphonate, as potential chelating systems for the recovery of strategic metals. These compounds hold promise for applications in areas where the efficient and selective recovery of valuable metals is crucial (Dougourikoye et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[methoxy(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O2P/c1-15-16(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUMZHDFNOXAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346846 | |
Record name | Methyl diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diphenylphosphinate | |
CAS RN |
1706-90-7 | |
Record name | Methyl diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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